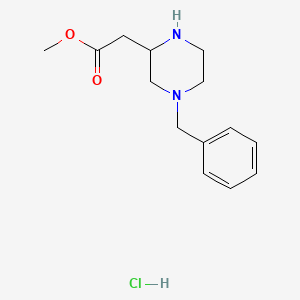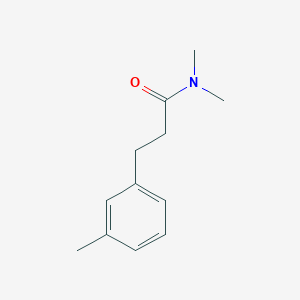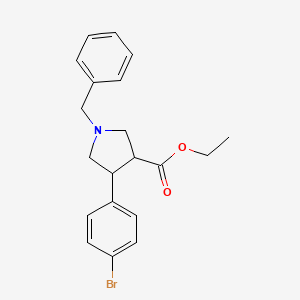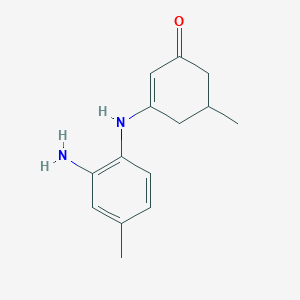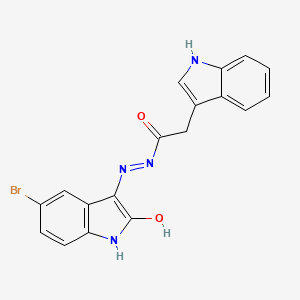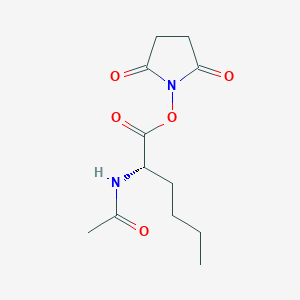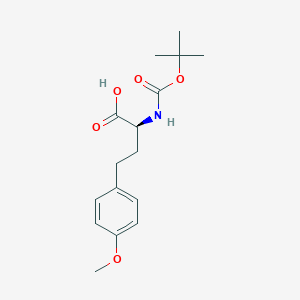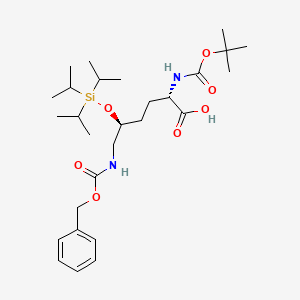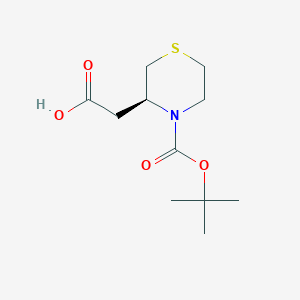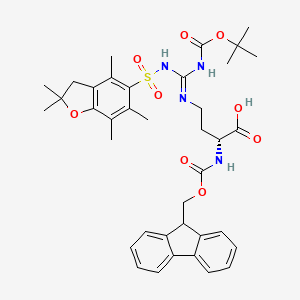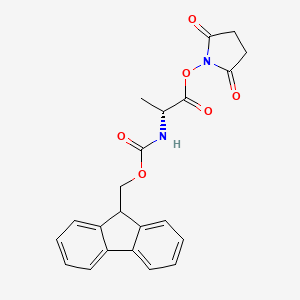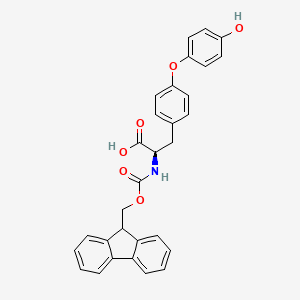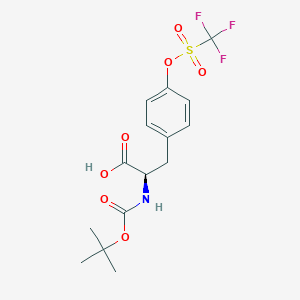
N-alpha-t-Butyloxycarbonyl-O-trifluoromethylsulfonyl-D-tyrosine (Boc-D-Tyr(Tf)-OH)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-alpha-t-Butyloxycarbonyl-O-trifluoromethylsulfonyl-D-tyrosine (Boc-D-Tyr(Tf)-OH) is a synthetic amino acid derivative that plays a significant role in organic synthesis and biochemical research. This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group and a trifluoromethylsulfonyl group on the carboxyl group of D-tyrosine.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from D-tyrosine
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion.
Types of Reactions:
Oxidation: The tyrosine moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be used to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Tyrosine hydroxylase, dihydroxyphenylalanine (DOPA), and other oxidized derivatives.
Reduction Products: Reduced amino acids and derivatives.
Substitution Products: Various substituted tyrosine derivatives.
科学的研究の応用
Chemistry: Boc-D-Tyr(Tf)-OH is used in peptide synthesis as a building block for the construction of complex peptides and proteins. The Boc group provides protection for the amino group during synthesis, while the trifluoromethylsulfonyl group enhances the reactivity of the carboxyl group.
Biology: In biological research, this compound is utilized to study protein interactions and enzyme activities. It serves as a substrate or inhibitor in various biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its unique structure allows for the creation of novel drugs with improved efficacy and stability.
Industry: Boc-D-Tyr(Tf)-OH is used in the production of diagnostic reagents and as a chemical intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
作用機序
The mechanism by which Boc-D-Tyr(Tf)-OH exerts its effects depends on its specific application. In peptide synthesis, the Boc group protects the amino group, preventing unwanted side reactions. The trifluoromethylsulfonyl group enhances the reactivity of the carboxyl group, facilitating the formation of peptide bonds. The molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used.
類似化合物との比較
Boc-D-Tyr(OH): Similar to Boc-D-Tyr(Tf)-OH but without the trifluoromethylsulfonyl group.
Fmoc-D-Tyr(Tf)-OH: Similar structure but with a different protecting group (Fmoc instead of Boc).
Uniqueness: Boc-D-Tyr(Tf)-OH is unique due to the combination of the Boc protecting group and the trifluoromethylsulfonyl group, which provides enhanced reactivity and stability compared to similar compounds.
特性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethylsulfonyloxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO7S/c1-14(2,3)25-13(22)19-11(12(20)21)8-9-4-6-10(7-5-9)26-27(23,24)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVFTSFGAMGCJJ-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
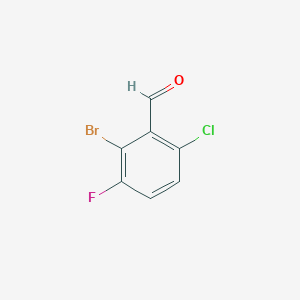
![5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B6362858.png)
